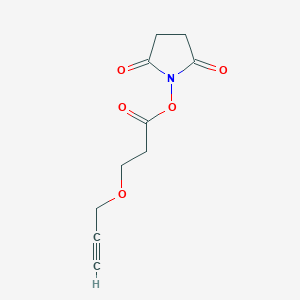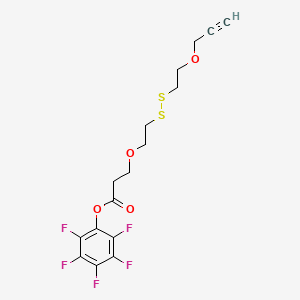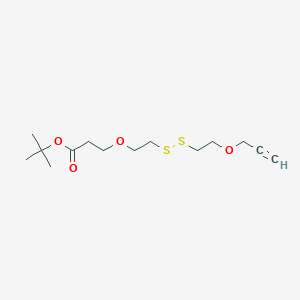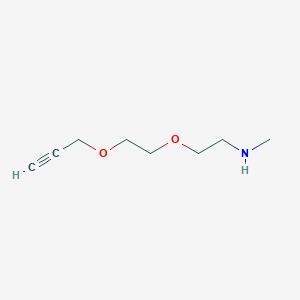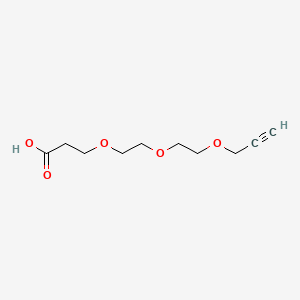
disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSB-0739 is a high-affinity, potent, competitive, non-nucleotide antagonist of the human P2Y12 receptor. The P2Y12 receptor plays a crucial role in platelet aggregation, making PSB-0739 a significant compound in the study of antithrombotic effects .
Mechanism of Action
Target of Action
PSB-0739 primarily targets the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation. By inhibiting P2Y12, PSB-0739 interferes with platelet activation and aggregation, which is essential for hemostasis and thrombosis prevention .
Mode of Action
PSB-0739 acts as a competitive, nonselective antagonist at the human P2Y12 receptor. It binds to the receptor, preventing its activation by endogenous ligands such as ADP (adenosine diphosphate). As a result, platelet activation pathways are disrupted, leading to reduced platelet aggregation .
Biochemical Analysis
Biochemical Properties
PSB 0739 interacts with the P2Y12 receptor, a subtype of purinergic P2Y receptors . It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor with a pA2 value of 9.8 . PSB 0739 inhibits ADP-evoked Ca2+ responses with an EC50 of 5.4±1.8 μM .
Cellular Effects
PSB 0739 has been shown to have significant effects on various types of cells and cellular processes. For instance, it attenuates ADP-evoked responses in THP-1 monocytic cell line . In the context of Parkinson’s disease, pharmacological inhibition of P2Y12 receptors during disease development reverses the symptoms of PD and halts disease progression .
Molecular Mechanism
PSB 0739 exerts its effects at the molecular level through its interaction with the P2Y12 receptor. It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor . It has been found that P2Y12 receptors regulate ROCK and p38 MAPK activity and control cytokine production .
Dosage Effects in Animal Models
In animal models, specifically male Wistar rats, PSB 0739 has been shown to have a dose-dependent inhibitory effect on mechanical hyperalgesia in the range of 0.01–0.1 mg/kg .
Metabolic Pathways
It is known that the P2Y12 receptor, which PSB 0739 interacts with, plays a crucial role in platelet aggregation .
Transport and Distribution
It is known that the compound is soluble to 25 mM in water .
Subcellular Localization
It is known that the P2Y12 receptor, which PSB 0739 interacts with, is a subtype of purinergic P2Y receptors .
Preparation Methods
The synthesis of PSB-0739 involves multiple steps, including the formation of its sulfonate groups and the incorporation of phenylamino and anthracenesulfonic acid moieties. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
PSB-0739 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at its phenylamino groups.
Reduction: Reduction reactions can occur at the sulfonate groups.
Substitution: The aromatic rings in PSB-0739 can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
PSB-0739 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the P2Y12 receptor and its role in various biochemical pathways.
Biology: PSB-0739 is employed in cellular studies to understand the mechanisms of platelet aggregation and the role of P2Y12 receptors in different cell types.
Medicine: The compound is investigated for its potential therapeutic applications in preventing thrombosis and other cardiovascular diseases.
Industry: PSB-0739 is used in the development of new drugs targeting the P2Y12 receptor, contributing to the pharmaceutical industry’s efforts to create more effective antithrombotic agents
Comparison with Similar Compounds
PSB-0739 is compared with other P2Y12 receptor antagonists, such as clopidogrel and ticagrelor. Unlike clopidogrel, which requires bioactivation, PSB-0739 does not need bioactivation, making it more efficient in its action. Similar compounds include:
Clopidogrel: Requires bioactivation and is widely used as an antithrombotic agent.
Ticagrelor: A direct-acting P2Y12 receptor antagonist that does not require bioactivation.
Cangrelor: An intravenous P2Y12 receptor antagonist used in acute settings
PSB-0739’s uniqueness lies in its high affinity and potency as a P2Y12 receptor antagonist, along with its non-requirement for bioactivation, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLLYXXXOJUNCV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3Na2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



